molecular formula C11H19N3O B2384824 N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]cyclohexanamine CAS No. 2034457-22-0

N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]cyclohexanamine

Cat. No.: B2384824
CAS No.: 2034457-22-0
M. Wt: 209.293
InChI Key: DDGKNJPUGIESQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]cyclohexanamine is a compound that features a cyclohexanamine backbone with a 1,2,4-oxadiazole ring and a methyl group attached. The presence of the 1,2,4-oxadiazole ring, a five-membered heterocyclic scaffold containing nitrogen and oxygen atoms, makes this compound particularly interesting due to its potential biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]cyclohexanamine typically involves the formation of the 1,2,4-oxadiazole ring followed by its attachment to the cyclohexanamine backbone. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives under basic conditions . For instance, amidoximes can react with acyl chlorides or esters in the presence of a base like sodium hydroxide to form the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]cyclohexanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .

Scientific Research Applications

N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]cyclohexanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]cyclohexanamine involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or antiviral activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]cyclohexanamine is unique due to the specific combination of the oxadiazole ring and the cyclohexanamine backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Biological Activity

N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]cyclohexanamine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound has the following structural formula:

C11H20N4O\text{C}_{11}\text{H}_{20}\text{N}_{4}\text{O}

Its molecular weight is approximately 224.30 g/mol. The presence of the oxadiazole ring is significant for its biological properties, as this moiety is often associated with various pharmacological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. Compounds similar to this compound have been shown to exhibit cytotoxic effects against various cancer cell lines. For example:

  • Study Findings : A study demonstrated that oxadiazole derivatives possess significant anticancer activity due to their ability to induce apoptosis in cancer cells. The mechanism involves the inhibition of key signaling pathways involved in cell proliferation and survival .

Antioxidant Activity

The antioxidant properties of compounds containing oxadiazole rings have also been investigated. These compounds can scavenge free radicals and reduce oxidative stress:

  • Case Study : In a comparative analysis with vitamin C, certain oxadiazole derivatives exhibited higher antioxidant efficacy at lower concentrations, suggesting their potential as therapeutic agents in oxidative stress-related diseases .

Antimicrobial Activity

Research has indicated that oxadiazole derivatives can possess antimicrobial properties:

  • Research Findings : A series of studies have shown that these compounds can inhibit the growth of various bacterial strains, making them candidates for further development as antimicrobial agents .

Data Table: Summary of Biological Activities

Activity Effect Reference
AnticancerInduces apoptosis in cancer cells
AntioxidantScavenges free radicals
AntimicrobialInhibits bacterial growth

The biological activities of this compound are largely attributed to its structural characteristics:

  • Oxadiazole Ring : This moiety is known for its ability to interact with biological targets such as enzymes and receptors.
  • Cyclohexyl Group : The cyclohexyl portion may enhance lipophilicity and cellular uptake, facilitating interaction with cell membranes.

Research Findings and Case Studies

Several studies have focused on the synthesis and evaluation of oxadiazole derivatives:

  • Synthesis and Evaluation : A recent study synthesized multiple derivatives of oxadiazole and evaluated their biological activities. The findings suggested that modifications in the side chains significantly influence their anticancer and antimicrobial activities .
  • In Vivo Studies : Animal models have been utilized to assess the efficacy and safety profile of these compounds. Results indicated promising therapeutic windows with manageable side effects .

Properties

IUPAC Name

N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O/c1-9-12-11(13-15-9)8-14(2)10-6-4-3-5-7-10/h10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDGKNJPUGIESQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)CN(C)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.